molecular formula C16H17NO4 B1423360 Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate CAS No. 477871-88-8

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate

Cat. No.: B1423360
CAS No.: 477871-88-8
M. Wt: 287.31 g/mol
InChI Key: ROIGSQKSHRESCF-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate is an organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is characterized by its pyridinyl structure, which is substituted with a phenethyl group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . This method typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-hydroxy-2-oxo-1-(2-phenylethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-15(19)11-13-14(18)8-10-17(16(13)20)9-7-12-5-3-2-4-6-12/h2-6,8,10,18H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGSQKSHRESCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
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Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 3
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Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 4
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 5
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 6
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Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate

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